molecular formula C10H9N3O2 B578379 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245649-64-2

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B578379
CAS No.: 1245649-64-2
M. Wt: 203.201
InChI Key: HIJJTAAPZVJPOC-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a carboxylic acid group attached to the triazole ring The m-tolyl group, a methyl-substituted phenyl group, is attached to the nitrogen atom of the triazole ring

Preparation Methods

The synthesis of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.

Scientific Research Applications

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    1-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with an o-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-11-9(12-13)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJTAAPZVJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744510
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-64-2
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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